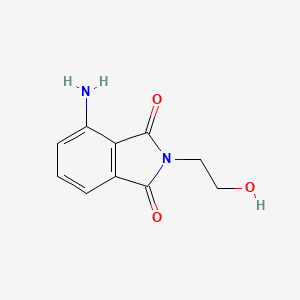

10-甲基-10H-苯并噻嗪-3-甲醛

描述

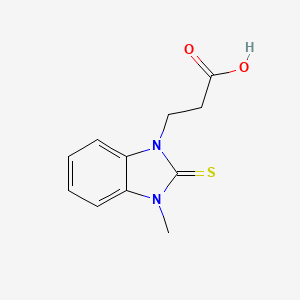

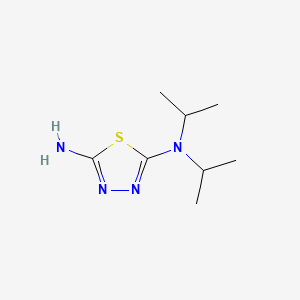

10-Methyl-10H-phenothiazine-3-carbaldehyde is a derivative of the phenothiazine family, a class of heterocyclic compounds that have diverse applications in the field of organic electronics and photonics due to their unique electronic properties. The phenothiazine core structure is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in synthetic chemistry.

Synthesis Analysis

The synthesis of phenothiazine derivatives with various substituents has been explored to tune their physical and chemical properties for specific applications. In one study, the synthesis of new phenothiazine derivatives with a carbazole structural motif linked at the C-7 position was achieved. Compounds such as 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-butyl-10H-phenothiazine-3-carbaldehyde and its hexyl counterpart were synthesized and characterized using experimental and computational techniques .

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is crucial in determining their electronic and optical properties. The phenothiazine ring typically adopts a boat conformation, which can influence the conjugation and overall molecular geometry. For instance, in a related molecule, the dihedral angle between the two phenyl rings was found to be 131 degrees, indicating a significant twist that could affect the conjugation system . Such structural details are essential for understanding the behavior of these molecules in various applications.

Chemical Reactions Analysis

Phenothiazine derivatives can undergo a variety of chemical reactions, including palladium-catalyzed amination, which was used to synthesize a cocrystal composed of two isomeric molecules of phenothiazine. The isomers differed by the localization of the double bond in the cyclopentadiene ring, showcasing the versatility of phenothiazine derivatives in forming complex structures with subtle variations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure and substituents. The experimental and theoretical vibrational frequencies of the synthesized carbazole-linked phenothiazines were found to be in good agreement, suggesting accurate predictions of their properties can be made using computational methods. Additionally, the polarizabilities, first-order hyperpolarizabilities, and dipole moments of these compounds suggest potential applications in the preparation of non-linear optical (NLO) crystals for generating second-order harmonic waves .

科学研究应用

荧光性能和合成方法

10-甲基-10H-苯并噻嗪-3-甲醛已被研究其荧光性能。Gaina等人(2012年)探索了这种化合物的新衍生物的合成,展示了其在环境友好合成方法中的潜力,以及其具有大斯托克斯位移的日光荧光特性(Gaina et al., 2012)。

振动光谱

Endrédi等人(2006年)对10-甲基-10H-苯并噻嗪-3-甲醛衍生物的振动光谱进行了详细研究。他们的研究提供了关于这些化合物的结构和振动性质的见解,增进了我们对它们光谱行为的理解(Endrédi等人,2006年)。

抗菌和抗氧化研究

Venkatesan等人(2015年)合成了10-甲基-10H-苯并噻嗪-3-甲醛衍生物,并评估了它们的抗菌和抗氧化活性。这项研究突显了这些化合物的潜在医学应用(Venkatesan et al., 2015)。

Hantzsch合成中的修饰

Vigante等人(2007年)使用10-甲基-10H-苯并噻嗪-3-甲醛修改了Hantzsch合成,以创建各种取代衍生物。这项研究对合成有机化学领域做出了贡献(Vigante et al., 2007)。

微波辅助合成

Gaina等人(2010年)描述了酰基苯并噻嗪衍生物的微波辅助合成,再次展示了该化合物在合成方法中的多功能性(Gaina et al., 2010)。

在分子结构分析中的应用

Karuppasamy等人(2017年)合成并表征了一种基于10-甲基-10H-苯并噻嗪-3-甲醛的新分子,提供了有关其分子结构和振动分析的宝贵数据(Karuppasamy et al., 2017)。

金属显色性能

Hauck等人(2007年)报道了含有苯并噻嗪的新型十字形化合物的合成和表征,突出了它们的金属显色性能。这项研究表明了在金属阳离子感应系统中的潜在应用(Hauck et al., 2007)。

安全和危害

10-Methyl-10H-phenothiazine-3-carbaldehyde is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

属性

IUPAC Name |

10-methylphenothiazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOHLCHTVMOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347093 | |

| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Methyl-10H-phenothiazine-3-carbaldehyde | |

CAS RN |

4997-36-8 | |

| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 10-Methyl-10H-phenothiazine-3-carbaldehyde in the synthesis of cationic dyes?

A1: 10-Methyl-10H-phenothiazine-3-carbaldehyde serves as a crucial reactant in the Knoevenagel condensation reaction to synthesize novel 2-(2-(10H-phenothiazin-3yl)vinyl)-3H-indolium cationic dyes []. This reaction involves the condensation of the aldehyde with 1,2,3,3-tetramethyl3H-indolium iodide, resulting in the formation of the desired dye molecule.

Q2: How does the structure of dyes synthesized using 10-Methyl-10H-phenothiazine-3-carbaldehyde influence their optical properties?

A2: The synthesized dyes incorporating 10-Methyl-10H-phenothiazine-3-carbaldehyde exhibit characteristic intramolecular charge transfer (ICT) absorption maxima in the visible range (550-630 nm) []. This absorption is attributed to the presence of the phenothiazine and indolium moieties linked by a vinyl bridge. Importantly, these dyes exhibit solvatochromism, meaning their absorption spectra shift depending on the solvent polarity. This phenomenon provides valuable insights into their electronic structure and potential applications in various sensing technologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)